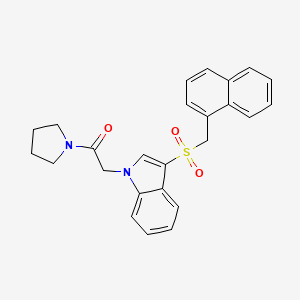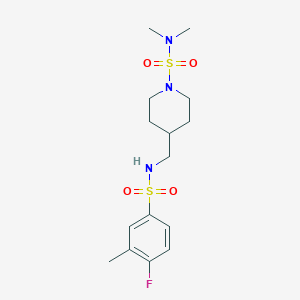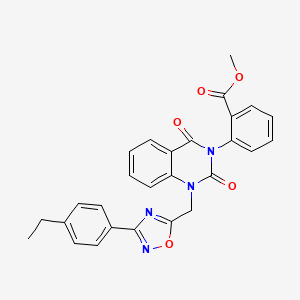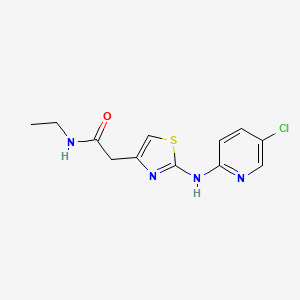![molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2](/img/structure/B2361460.png)
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a useful research compound. Its molecular formula is C17H13N3O and its molecular weight is 275.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Screening
A study by Landage, Thube, & Karale (2019) synthesized compounds related to the pyrazole family, demonstrating their potential in antibacterial activities. These compounds, including variations of pyrazole structures, were characterized for their potential in combating bacterial infections.
Annular Tautomerism
Research by Cornago et al. (2009) focused on the annular tautomerism of NH-pyrazoles, a category to which 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole belongs. This study is crucial for understanding the structural and chemical behaviors of these compounds, especially in various environmental conditions.
Leukotriene B4 Receptor Antagonism
A series of (hydroxyphenyl)pyrazoles, similar in structure to the compound , was designed and evaluated for their potential as Leukotriene B4 receptor antagonists, as noted by Harper et al. (1994). This application is significant in the field of medicinal chemistry, particularly for inflammatory conditions.
Tricyclic and Fluorinated Pyrazoles
Lam, Park, & Sloop (2022) conducted a study on tricyclic, fluorinated pyrazoles, highlighting the potential of pyrazole derivatives in agrochemical and medicinal chemistry sectors. This includes applications as pesticides and in various therapeutic domains.
Cytotoxicity and Antitumor Activity
Gul et al. (2016) explored 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, similar to the compound , for their cytotoxicity and potential as carbonic anhydrase inhibitors. Their findings open pathways for anti-tumor studies and highlight the diverse potential of pyrazole derivatives.
B-Raf Inhibition for Cell Proliferation
Di Grandi et al. (2009) identified a novel series of pyrazolo[1,5-a]pyrimidines, related to the compound of interest, as potent B-Raf inhibitors. These compounds exhibited substantial efficacy in inhibiting cell proliferation, suggesting their utility in therapeutic applications.
Proteasome Inhibition and Cancer Cell Impact
Yan et al. (2015) designed and synthesized compounds, including pyrazolone-enamines, to study their inhibitory effects on cancer cells. Their research contributes to understanding how these compounds can be utilized in cancer therapeutics.
Transition Metal Complex Synthesis
Dhokale, Karale, & Nagawade (2017) synthesized transition metal complexes with ligands structurally similar to this compound. This has implications in coordination chemistry and material science.
Drug Efficacy and In Silico Validation
Thangarasu, Manikandan, & Thamaraiselvi (2019) delved into the synthesis of novel pyrazoles and evaluated their drug efficacy through in silico and in vitro methods. This study reflects the growing importance of pyrazoles in drug discovery and development.
Antimicrobial Activity and Schiff Base Ligands
Mandal et al. (2019) synthesized a new pyrazole-based ligand and assessed its antimicrobial activity, revealing the potential of such compounds in combating microbial infections.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDMDMNAPRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)




![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
